2-Cyclopentylidene-N,N-dimethylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
197091-10-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.225 |
IUPAC Name |
2-cyclopentylidene-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H15NO/c1-10(2)9(11)7-8-5-3-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
DUWKCEBANLEPFG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C=C1CCCC1 |
Synonyms |
Acetamide, 2-cyclopentylidene-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopentylidene N,n Dimethylacetamide
Direct Construction Approaches
Direct construction methodologies aim to form the characteristic cyclopentylidene acetamide (B32628) structure in a single key bond-forming step. These approaches often involve the reaction of a cyclopentanone (B42830) precursor with a reagent that provides the two-carbon acetamide side chain.
Condensation Reactions Utilizing Cyclopentanone Derivatives and Dimethylacetamide Precursors
The direct condensation of cyclopentanone with N,N-dimethylacetamide is a theoretically straightforward approach, analogous to aldol-type reactions where the enolate of the amide attacks the ketone. researchgate.net However, the low acidity of the alpha-protons of N,N-dimethylacetamide makes its direct deprotonation and subsequent condensation challenging under standard basic conditions. The reaction generally requires harsh conditions or specialized catalysts to facilitate the condensation and subsequent dehydration to yield the desired α,β-unsaturated amide.
Research into the condensation of cyclopentanone with itself or other aldehydes demonstrates the feasibility of forming the exocyclic double bond under various catalytic systems, including acid-base bifunctional catalysts. orgsyn.orgorganic-chemistry.org For the specific synthesis of 2-Cyclopentylidene-N,N-dimethylacetamide, a more reactive derivative of dimethylacetamide would likely be required to achieve reasonable yields.
Table 1: Representative Conditions for Aldol-Type Condensation of Cyclopentanone
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopentanone | Valeraldehyde | FeO–MgO, 130 °C | 2-Pentylidenecyclopentanone | 66% | organic-chemistry.org |
| Cyclopentanone | Cyclopentanone | SO3H-APG, 150 °C, solvent-free | 2-Cyclopentylidene-cyclopentanone | ~59% (dimer) | orgsyn.org |
| Cyclopentanone | N,N-Dimethylformamide dimethyl acetal | DBU, 190 °C | 2,5-Bis((dimethylamino)methylene)cyclopentanone | High | researchgate.net |
Olefin Metathesis Strategies for Exocyclic Double Bond Formation
Olefin metathesis provides a powerful tool for the formation of carbon-carbon double bonds. researchgate.net For the synthesis of this compound, two main strategies can be envisioned: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
RCM would involve the cyclization of a diene precursor, such as a suitably substituted N,N-dimethyl-heptenamide. This approach is particularly effective for the formation of 5- to 7-membered rings. researchgate.netrsc.org The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. The primary driving force for the reaction is the formation of a volatile byproduct, usually ethylene. researchgate.net
Cross-metathesis, on the other hand, would involve the reaction of cyclopentene (B43876) with a suitable vinyl partner, such as N,N-dimethylacrylamide. organic-chemistry.orgorganic-chemistry.org This reaction would directly form the desired product by exchanging the alkylidene fragments of the two starting olefins. Selectivity in cross-metathesis can be a challenge, often requiring an excess of one of the olefin partners or the use of catalysts designed for selective cross-metathesis. organic-chemistry.org
Table 2: Examples of Olefin Metathesis for Ring Formation
| Metathesis Type | Substrate(s) | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs or Hoveyda-Grubbs Catalysts | Cyclic Alkene | Forms 5-30 membered rings efficiently. | researchgate.netrsc.org |
| Ring-Closing Enyne Metathesis (RCEYM) | Acyclic Enyne | Ruthenium Catalysts | Cyclic 1,3-Diene | Generates diene-containing heterocycles. | organic-chemistry.orgnih.govnih.gov |
| Ring-Opening Cross-Metathesis (ROCM) | Cyclopentene and Methyl Acrylate | Ruthenium N-Heterocyclic Carbene Complex | End-differentiated Diene | Requires an electron-deficient cross partner for low-strain cycloolefins. | organic-chemistry.org |
Wittig or Horner-Wadsworth-Emmons Type Reactions with Cyclopentanone Substrates
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic and highly reliable methods for converting ketones and aldehydes into alkenes. rsc.orgnih.gov These reactions involve the reaction of a carbonyl compound with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE).
For the synthesis of this compound, cyclopentanone would be reacted with a phosphorus-stabilized reagent containing the N,N-dimethylacetamide moiety. The HWE reaction is often preferred for the synthesis of α,β-unsaturated carbonyl compounds as it typically provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed during workup. rsc.orgnih.gov
The key HWE reagent for this synthesis would be diethyl (N,N-dimethylcarbamoyl)methylphosphonate. This reagent can be prepared via the Michaelis-Arbuzov reaction of N,N-dimethyl-2-chloroacetamide with triethyl phosphite (B83602). rsc.org The phosphonate is then deprotonated with a suitable base (e.g., NaH, KHMDS) to generate the nucleophilic carbanion, which subsequently reacts with cyclopentanone to afford the target enamide after elimination of the phosphate byproduct. google.com
Table 3: Horner-Wadsworth-Emmons Reaction Parameters for Ketones
| Carbonyl Substrate | Phosphonate Reagent | Base/Solvent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Cyclohexanone (B45756) | Triethyl phosphonoacetate | NaH / Benzene | Ethyl cyclohexylideneacetate | Not specified | researchgate.net |
| Aldehydes | Stabilized phosphonate esters | KHMDS, 18-crown-6 (B118740) / THF | (Z)-Olefins | High Z-selectivity (Still-Gennari conditions) | google.com |
| Aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | Li, Na, or K salts / THF | (E)-α,β-Unsaturated esters | E-selectivity favored by Li salts and higher temperature. | rsc.org |
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base such as an amine. To apply this method to the synthesis of this compound, a suitable active methylene precursor bearing the N,N-dimethylacetamide group is required. An example of such a precursor would be N,N-dimethylacetoacetamide.
The reaction proceeds by deprotonation of the active methylene compound to form a carbanion, which then adds to the carbonyl group of cyclopentanone. Subsequent dehydration, often driven by azeotropic removal of water, yields the final product. A relevant analogy is the condensation of cyclohexanone with cyanoacetamide, which proceeds in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. orgsyn.org
Table 4: Conditions for Knoevenagel-type Condensations
| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Cyanoacetamide | Ammonium acetate, Acetic Acid / Toluene | 2-Cyclohexylidene-2-cyanoacetamide | Direct condensation and dehydration. | orgsyn.org |
| Aromatic Aldehydes | Malononitrile | Piperidine / Ethanol | Arylidenemalononitriles | Classic Knoevenagel conditions. | |
| Aldehydes | Malonic Acid | Pyridine | α,β-Unsaturated carboxylic acids | Doebner modification with decarboxylation. |
Functional Group Interconversion Pathways
An alternative and highly convergent strategy involves the initial synthesis of a cyclopentylidene scaffold containing a carboxylic acid or a related functional group, followed by conversion to the desired N,N-dimethylamide.
Amidation of Cyclopentylidene Carboxylic Acid Derivatives
This is arguably one of the most reliable and well-precedented routes. The synthesis begins with the preparation of 2-cyclopentylideneacetic acid. A common method to achieve this is through the Wittig or Horner-Wadsworth-Emmons reaction of cyclopentanone with a phosphonate ester such as triethyl phosphonoacetate, which yields ethyl 2-cyclopentylideneacetate. researchgate.net This ester can then be hydrolyzed under basic or acidic conditions to afford 2-cyclopentylideneacetic acid.
Once the carboxylic acid is obtained, it can be converted to the target amide through standard amidation procedures. This typically involves activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated acyl species is then reacted with dimethylamine (B145610), often in the presence of a base to neutralize the HCl byproduct, to furnish this compound in good yield.
Table 5: Key Steps in the Functional Group Interconversion Pathway
| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| HWE Olefination | Cyclopentanone, Triethyl phosphonoacetate | NaH / Benzene or other suitable base/solvent | Ethyl 2-cyclopentylideneacetate | researchgate.net |
| Ester Hydrolysis | Ethyl 2-cyclopentylideneacetate | Aqueous NaOH or HCl, heat | 2-Cyclopentylideneacetic acid | |
| Acid Activation | 2-Cyclopentylideneacetic acid | Thionyl chloride or Oxalyl chloride / DCM | 2-Cyclopentylideneacetyl chloride | |
| Amidation | 2-Cyclopentylideneacetyl chloride, Dimethylamine | Triethylamine / DCM or other suitable base/solvent | This compound |
Transformation of Related Nitrogen-Containing Cyclopentylidene Compounds
The transformation of existing cyclopentylidene frameworks already bearing a nitrogen-containing functional group represents a direct and efficient approach to this compound. This strategy focuses on the conversion of functionalities like nitriles or other amide derivatives into the desired N,N-dimethylamide.
One plausible precursor is cyclopentylidene acetonitrile. This compound can be synthesized through a Knoevenagel condensation of cyclopentanone with cyanoacetic acid, followed by decarboxylation. The resulting nitrile can then be hydrolyzed to cyclopentylidene acetic acid. Subsequent amidation of the carboxylic acid with dimethylamine, typically in the presence of a coupling agent, would yield the final product. Common coupling agents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®). organic-chemistry.orgluxembourg-bio.com
Alternatively, direct transformation of a related amide, such as one derived from a different amine, could be achieved through transamidation. However, this method is often less efficient and can require harsh reaction conditions.
A more direct route from a nitrile involves its partial hydrolysis to a primary amide, followed by N,N-dimethylation. However, controlling the hydrolysis to avoid the formation of the carboxylic acid can be challenging.
| Precursor | Reagents and Conditions | Product | Notes |
| Cyclopentylidene acetic acid | Dimethylamine, DCC, CH₂Cl₂, rt | This compound | DCC is a common and effective coupling agent, but the dicyclohexylurea byproduct can complicate purification. luxembourg-bio.com |
| Cyclopentylidene acetic acid | Dimethylamine, T3P®, Ethyl acetate, rt | This compound | T3P® is a versatile coupling reagent that often leads to cleaner reactions and easier purification. organic-chemistry.org |
Catalytic Synthesis Routes
Catalytic methods offer elegant and atom-economical alternatives for the synthesis of this compound. These routes can be broadly categorized into transition metal-catalyzed reactions and organocatalytic methods, which can also offer pathways to stereoselective synthesis.
Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. For the synthesis of this compound, a key strategy would involve the olefination of cyclopentanone followed by or concurrent with amidation.
One of the most prominent methods for the synthesis of α,β-unsaturated carbonyl compounds is through carbonylative reactions. nih.gov A palladium-catalyzed Heck-type reaction between cyclopentenyl triflate and a suitable acetamide precursor could be envisioned. More directly, transition metal-catalyzed carbonylative coupling of a cyclopentenyl halide with dimethylamine and carbon monoxide offers a convergent approach.
Ruthenium catalysts have been shown to be effective in the one-pot synthesis of amides from carboxylic acids and amines using alkynes as activating agents. researchgate.net In a hypothetical application to the target molecule, cyclopentylidene acetic acid could be coupled with dimethylamine in the presence of a ruthenium catalyst and acetylene.
| Reactants | Catalyst | Conditions | Product |
| Cyclopentylidene acetic acid, Dimethylamine, Acetylene | Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium | Dioxane, 80 °C | This compound |
While this compound itself is achiral, the principles of organocatalysis could be applied to the synthesis of chiral derivatives or to reactions where stereocontrol is crucial in an intermediate step. For instance, an asymmetric Michael addition to an α,β-unsaturated system could be catalyzed by a chiral secondary amine. nih.govresearchgate.net
In the context of synthesizing the target molecule, organocatalysis could be employed in the olefination step. For example, a Horner-Wadsworth-Emmons reaction, which typically yields the (E)-alkene, can be considered a classic, if not strictly catalytic in the modern sense, method for the formation of the cyclopentylidene moiety. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction of cyclopentanone with a phosphonate ylide derived from N,N-dimethyl-2-phosphonoacetamide would directly yield this compound. The phosphonate reagent itself can be prepared via an Arbuzov reaction between triethyl phosphite and 2-chloro-N,N-dimethylacetamide.
The use of chiral phosphonates or chiral bases in a Horner-Wadsworth-Emmons type reaction could, in principle, be used to control the stereochemistry in the synthesis of more complex, chiral cyclopentylidene derivatives.
| Olefination Method | Reagents | Base | Product |
| Horner-Wadsworth-Emmons | Cyclopentanone, N,N-dimethyl-2-(diethoxyphosphoryl)acetamide | NaH | This compound |
| Peterson Olefination | Cyclopentanone, N,N-dimethyl-2-(trimethylsilyl)acetamide anion | n-BuLi | This compound |
While direct organocatalytic methods for the synthesis of the achiral target molecule are not extensively documented, the principles of enamine and iminium ion catalysis are central to many modern synthetic strategies for α,β-unsaturated systems and could be adapted for this purpose. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentylidene N,n Dimethylacetamide
Reactivity of the Amide Moiety
The amide group in 2-Cyclopentylidene-N,N-dimethylacetamide is a tertiary amide, which influences its reactivity, particularly in nucleophilic acyl substitution reactions. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. youtube.com This resonance delocalization reduces the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution reactions at the amide carbonyl of this compound are generally challenging due to the poor leaving group ability of the dimethylamino group (-N(CH3)2). youtube.com These reactions typically require harsh conditions, such as strong acid or base catalysis and elevated temperatures, to proceed. youtube.com
The general mechanism for nucleophilic acyl substitution involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group is expelled to regenerate the carbonyl double bond.
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. youtube.com The resulting tetrahedral intermediate then eliminates dimethylamine (B145610), which is protonated under the acidic conditions to form a dimethylammonium salt, driving the reaction to completion. youtube.com
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide, direct nucleophilic attack on the carbonyl carbon occurs. youtube.com This forms a tetrahedral intermediate from which the dimethylamide anion, a very strong base, is expelled. This step is generally unfavorable. However, under forcing conditions (e.g., high temperatures), the reaction can proceed, and the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt. youtube.com
| Reaction | Reagents and Conditions | Products | General Observations |
| Acid-Catalyzed Hydrolysis | H3O+, Δ | 2-Cyclopentylideneacetic acid, (CH3)2NH2+ | Requires strong acid and heat. The amine is protonated. youtube.com |
| Base-Catalyzed Hydrolysis | OH-, H2O, Δ | 2-Cyclopentylideneacetate, (CH3)2NH | Requires strong base and heat. The carboxylic acid is deprotonated. youtube.com |
Amide Cleavage and Derivatization Reactions
Beyond hydrolysis, the amide bond of this compound can be cleaved under specific conditions to yield other carboxylic acid derivatives or amines.
Reduction to Amines:
Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the corresponding amine. In the case of this compound, this would yield N,N-dimethyl-2-cyclopentylideneethanamine.
Conversion to Other Carboxylic Acid Derivatives:
Direct conversion of amides to other carboxylic acid derivatives like esters or acid chlorides via nucleophilic acyl substitution is generally not feasible due to the poor leaving group ability of the amide. youtube.com Such transformations typically require converting the amide to a more reactive species or using highly reactive reagents under forcing conditions.
Some specialized methods for amide bond cleavage under milder conditions have been developed, often involving metal catalysis or specific activating agents, though their applicability to this specific substrate would require experimental verification. rsc.orgnih.gov
| Transformation | Reagents | Product | Mechanistic Feature |
| Reduction | 1. LiAlH4, THF; 2. H2O | N,N-dimethyl-2-cyclopentylideneethanamine | Formation of an intermediate iminium ion. |
| Hydrolysis | H3O+ or OH-, Heat | 2-Cyclopentylideneacetic acid or its carboxylate | Nucleophilic acyl substitution. youtube.com |
Reactions Involving the Cyclopentylidene Double Bond
The exocyclic double bond in this compound is part of an α,β-unsaturated system, which makes it susceptible to both electrophilic and nucleophilic (conjugate) addition reactions. The electron-withdrawing nature of the amide group polarizes the double bond, rendering the β-carbon electrophilic.
Electrophilic Additions to the Exocyclic Olefin
Electrophilic addition reactions to the double bond of α,β-unsaturated amides are possible, though the reactivity can be lower than that of simple alkenes due to the electron-withdrawing effect of the carbonyl group.
Halogenation:
The addition of halogens, such as bromine (Br2), across the double bond is a common electrophilic addition reaction. The reaction is expected to proceed through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This would result in the formation of a dihalo-substituted cyclopentylacetamide derivative.
Hydrohalogenation:
The addition of hydrogen halides (HX) to the double bond would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon (the α-carbon) to form a more stable carbocation at the β-position (adjacent to the cyclopentyl ring). However, the electron-withdrawing nature of the amide group can influence the regioselectivity.
| Reaction | Reagent | Expected Product | Key Intermediate |
| Bromination | Br2 | 2-(1,2-dibromocyclopentyl)-N,N-dimethylacetamide | Cyclic bromonium ion |
| Hydrobromination | HBr | 2-(1-bromocyclopentyl)-N,N-dimethylacetamide | Carbocation at the β-position |
Cycloaddition Reactions (e.g., [2+n] Cycloadditions)
The double bond of this compound can act as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. wikipedia.org For the reaction to be efficient, the diene should be electron-rich, as the double bond of the amide is relatively electron-poor due to the electron-withdrawing carbonyl group. masterorganicchemistry.com
The stereochemistry of the Diels-Alder reaction is predictable, with the reaction proceeding in a syn-fashion. The endo rule often applies, where the electron-withdrawing group of the dienophile (the acetamide (B32628) moiety) is oriented towards the developing diene bridge in the transition state.
Other cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides), are also conceivable, leading to the formation of five-membered heterocyclic rings.
| Cycloaddition Type | Reactant | Product Type | General Features |
| [4+2] Diels-Alder | Electron-rich diene (e.g., 1,3-butadiene) | Substituted cyclohexene | Concerted mechanism, stereospecific. wikipedia.org |
| [3+2] Dipolar Cycloaddition | 1,3-dipole (e.g., phenyl azide) | Five-membered heterocycle | Formation of heterocyclic systems. |
Hydrogenation and Reductive Transformations
The double bond of this compound can be readily reduced by catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The hydrogenation is a syn-addition of two hydrogen atoms across the double bond, leading to the formation of 2-cyclopentyl-N,N-dimethylacetamide.
The conditions for hydrogenation can often be controlled to selectively reduce the double bond without affecting the less reactive amide carbonyl group. More powerful reducing agents would be required to reduce the amide.
| Reaction | Catalyst | Product | Stereochemistry |
| Catalytic Hydrogenation | H2, Pd/C | 2-Cyclopentyl-N,N-dimethylacetamide | Syn-addition of hydrogen |
Oxidation Reactions of the Olefin
The exocyclic double bond in this compound is susceptible to a range of oxidative transformations, targeting the π-system to introduce new functional groups. The specific outcome of these reactions is highly dependent on the oxidizing agent and the reaction conditions employed.
Common oxidative reactions for such olefins include epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2-(1-oxaspiro[2.4]heptan-2-yl)-N,N-dimethylacetamide. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond.
Dihydroxylation: Vicinal diols can be synthesized through treatment with reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or under milder conditions using potassium permanganate (KMnO₄) in cold, alkaline solution. These reactions typically proceed through a syn-addition mechanism, resulting in a cis-diol.
Oxidative Cleavage: More vigorous oxidation using ozone (O₃) followed by an appropriate workup can cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield cyclopentanone (B42830) and 2-oxo-N,N-dimethylacetamide. Conversely, an oxidative workup (e.g., with hydrogen peroxide) would lead to cyclopentanone and glyoxylic acid derivatives.
| Oxidizing Agent | Expected Product | Reaction Type |
| m-CPBA | 2-(1-oxaspiro[2.4]heptan-2-yl)-N,N-dimethylacetamide | Epoxidation |
| OsO₄ / NMO | 2-(1,2-dihydroxycyclopentyl)-N,N-dimethylacetamide | Dihydroxylation |
| O₃; then (CH₃)₂S | Cyclopentanone and 2-oxo-N,N-dimethylacetamide | Oxidative Cleavage |
Reactivity of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound is generally stable. However, its reactivity can be influenced by the presence of the exocyclic double bond and the amide functionality.
Ring-Opening or Ring-Expansion Reactions
While direct ring-opening of the saturated cyclopentane ring is energetically unfavorable, reactions that proceed via initial modification of the double bond can facilitate subsequent ring transformations.
One plausible strategy for ring expansion involves the initial formation of a cyclopropane ring fused to the cyclopentane ring, derived from the double bond. For instance, reaction with a dihalocarbene (generated, for example, from a haloform and a strong base) would produce a dihalocyclopropane intermediate. Subsequent rearrangement of this intermediate, often promoted by heat or silver salts, can lead to a ring-expanded six-membered ring system.
Functionalization of the Cyclopentane Skeleton
Functionalization of the cyclopentane ring can be achieved through various synthetic strategies. Allylic positions to the double bond (the carbons adjacent to the sp² carbons of the olefin within the ring) are potential sites for radical or oxidative functionalization. For instance, allylic bromination using N-bromosuccinimide (NBS) under radical conditions could introduce a bromine atom, which can then be substituted by other functional groups.
Furthermore, reactions that proceed through initial transformation of the double bond can be used to introduce functionality onto the ring. For example, hydroboration-oxidation of the double bond would lead to the anti-Markovnikov addition of a hydroxyl group to the β-carbon of the original double bond, resulting in a functionalized cyclopentylacetamide.
Role as a Building Block in Complex Molecular Architectures
The inherent functionality of this compound makes it a useful starting material for the synthesis of more elaborate molecules, particularly heterocyclic compounds.
Precursor in Heterocyclic Synthesis
The enamide functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. The polarized double bond can participate in annulation reactions where it acts as a three-carbon synthon.
For example, [3+2] cycloaddition reactions with suitable 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. Similarly, Diels-Alder reactions, where the enamide acts as a dienophile, can be employed to construct six-membered rings. The specific nature of the heterocyclic system formed depends on the reaction partner and the conditions employed. Enamides are known to undergo cyclization reactions under various conditions, including photochemical and thermal methods, to form a range of nitrogen-containing heterocycles.
Participation in Tandem or Cascade Reactions
The reactivity of both the double bond and the amide group allows this compound to participate in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
Stereochemical Aspects and Chiral Transformations
Diastereoselective Reactions
There is no specific information available in published literature regarding the diastereoselective reactions of this compound. Diastereoselective reactions are crucial in synthesis as they allow for the preferential formation of one diastereomer over others, which is a key consideration in the development of complex molecules with multiple stereocenters. Typically, such studies would involve reacting the substrate with various reagents and under different conditions to influence the stereochemical outcome. The lack of data for this compound means that its behavior in such reactions has not been characterized.
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
Similarly, there is a notable absence of research on the enantioselective synthesis of derivatives from this compound using either chiral catalysis or chiral auxiliaries. Enantioselective synthesis is fundamental for producing enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry and materials science. Investigations in this area would typically explore the use of chiral catalysts (e.g., transition metal complexes with chiral ligands) or the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. The absence of such studies for this compound indicates that its potential for asymmetric transformations has not been explored or at least has not been reported in the accessible scientific literature.
Due to the lack of specific research findings, no data tables on diastereomeric ratios or enantiomeric excesses for reactions involving this compound can be provided.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-Cyclopentylidene-N,N-dimethylacetamide, a suite of NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the complex spectra of this compound.
¹H NMR: The proton NMR spectrum provides initial information about the different types of protons in the molecule. Key expected signals include those for the N,N-dimethyl groups and the protons of the cyclopentylidene ring. Due to restricted rotation around the amide C-N bond, the two methyl groups on the nitrogen are expected to be chemically non-equivalent, giving rise to two distinct singlets. montana.edu The protons on the cyclopentylidene ring will exhibit complex splitting patterns due to their coupling with each other.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include the carbonyl carbon of the amide, the olefinic carbons of the cyclopentylidene group, the carbons of the N,N-dimethyl groups, and the aliphatic carbons of the cyclopentane (B165970) ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY is crucial for tracing the connectivity of the protons within the cyclopentylidene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the ¹³C signals for each protonated carbon by linking them to their directly attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. For instance, it can show correlations between the protons of the N,N-dimethyl groups and the amide carbonyl carbon, as well as between the protons on the cyclopentylidene ring and the olefinic and carbonyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170 |
| =C | - | ~140 |
| C(cyclopentyl) | ~2.0-2.5 | ~120 |
| CH₂(cyclopentyl) | ~1.5-1.8 | ~25-35 |
| N-CH₃ (cis to C=O) | ~2.9 | ~35 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The rotation around the amide bond in this compound is hindered, leading to the possibility of different conformations.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and conformation. science.gov In the case of this compound, NOESY can be used to confirm the relative orientation of the N,N-dimethyl groups with respect to the cyclopentylidene ring and to study the conformational preferences of the five-membered ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to be dominated by the strong absorption of the amide carbonyl group and the characteristic vibrations of the carbon-carbon double bond.
Amide Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is anticipated in the region of 1650-1600 cm⁻¹, which is characteristic of a tertiary amide carbonyl stretch. researchgate.net
Olefinic (C=C) Stretch: The carbon-carbon double bond of the cyclopentylidene group is expected to show a medium to weak absorption in the region of 1680-1640 cm⁻¹ in the IR spectrum.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide group typically appears in the 1400-1200 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | C=O Stretch | 1650-1600 |
| Olefin | C=C Stretch | 1680-1640 |
| Amide | C-N Stretch | 1400-1200 |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₇NO), the expected exact mass would be calculated and compared to the experimentally determined value.
The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would arise from the cleavage of bonds within the molecule. Common fragmentation patterns for amides include α-cleavage to the carbonyl group and cleavage of the amide bond. The cyclopentylidene moiety may undergo rearrangements and loss of small neutral molecules. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Upon ionization in the mass spectrometer, the molecular ion [M]+• of this compound would be formed. Subsequent fragmentation in the collision cell would likely proceed through several characteristic pathways. The α,β-unsaturated nature of the molecule, with a double bond conjugated to the carbonyl group, influences the fragmentation. nih.govwikipedia.org
One of the primary fragmentation mechanisms for amides is the cleavage of the C-C bond adjacent to the carbonyl group and the C-N bond. For N,N-disubstituted amides, a prominent fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. libretexts.org In this compound, this would lead to the loss of the dimethylamino group.
Another expected fragmentation is the McLafferty rearrangement, which is common for carbonyl compounds with an available gamma-hydrogen. libretexts.org However, in the rigid structure of this compound, this rearrangement is less likely to occur in its classic form.
The fragmentation of the cyclopentylidene ring is also anticipated. This could occur through retro-Diels-Alder reactions or other ring-opening mechanisms, leading to the loss of small neutral molecules like ethylene.
Based on the general fragmentation patterns of similar structures, the following table outlines the predicted significant fragment ions for this compound.
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 167 | [C₁₀H₁₇NO]⁺• | - | Molecular Ion |
| 123 | [C₈H₁₁O]⁺ | •N(CH₃)₂ | Alpha-cleavage at the C-N bond |
| 95 | [C₇H₁₁]⁺ | CON(CH₃)₂ | Cleavage of the amide group |
| 81 | [C₆H₉]⁺ | C₂H₄ from cyclopentylidene ring | Retro-Diels-Alder type fragmentation |
| 72 | [C₄H₁₀N]⁺ | C₆H₇O | Cleavage of the bond between the ring and the acetyl group |
| 44 | [C₂H₆N]⁺ | C₈H₁₁O | Cleavage resulting in the dimethylamino fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, we can infer its likely solid-state characteristics by examining the crystal structures of closely related compounds, such as N,N-dimethylacetamide and other α,β-unsaturated amides. rsc.org
The molecular geometry of this compound will be dictated by the hybridization of its constituent atoms and the steric and electronic effects of the functional groups. The amide group is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, resulting in a partial double bond character for the C-N bond. rsc.org This planarity would extend to the adjacent exocyclic double bond, creating a conjugated system.
The bond lengths and angles presented in the table below are predicted values based on data from structurally similar compounds determined by X-ray diffraction.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~ 1.24 Å | |
| C-N (amide) | ~ 1.34 Å | |
| C=C (exocyclic) | ~ 1.35 Å | |
| C-C (ring-acetyl) | ~ 1.48 Å | |
| N-CH₃ | ~ 1.46 Å | |
| Bond Angles (°) | ||
| O=C-N | ~ 122° | |
| O=C-C | ~ 120° | |
| N-C-C | ~ 118° | |
| C=C-C (ring) | ~ 125° | |
| Torsion Angles (°) | ||
| O=C-N-C(H₃) | ~ 180° (trans) or ~0° (cis) | |
| C-C=C-C(ring) | Close to 0° or 180° for planarity |
The way molecules of this compound pack in a crystal lattice is determined by a variety of intermolecular forces. Due to the absence of strong hydrogen bond donors (like N-H or O-H), the dominant interactions are expected to be weaker C-H···O hydrogen bonds and van der Waals forces. rsc.org
The carbonyl oxygen is a primary hydrogen bond acceptor, and it will likely engage in multiple weak C-H···O interactions with hydrogen atoms from the cyclopentylidene ring and the N-methyl groups of neighboring molecules. These interactions, although individually weak, collectively play a significant role in stabilizing the crystal structure.
Advanced Applications of this compound in Chemical Sciences and Materials: A Review of Current Research
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no published research detailing the advanced applications of the chemical compound “this compound” in the fields of polymer chemistry, coordination chemistry, or organic synthesis.
Extensive searches for peer-reviewed articles, patents, and technical data sheets have yielded no specific information regarding the use of this compound as a monomer, a ligand for metal complexes, or as a synthetic auxiliary or reagent. While basic chemical identifiers and properties for the compound are available in chemical databases, there is no associated experimental data or research into its potential applications as outlined in the requested article structure.
Therefore, it is not possible to provide a scientifically accurate and informative article on the following topics for this compound:
Advanced Applications in Chemical Sciences and Materials
Utilization in Organic Synthesis as a Synthetic Auxiliary or Reagent
The absence of research in these areas indicates that 2-Cyclopentylidene-N,N-dimethylacetamide may be a novel compound with yet-to-be-explored potential, or it may not have been identified as a compound of significant interest for these specific applications to date.
Due to the lack of available data, the generation of data tables and detailed research findings as requested is not feasible. To maintain scientific accuracy and adhere to the strict content inclusions, no further information can be provided.
Table of Mentioned Compounds
Mediation of Specific Organic Transformations
Due to its chemical structure, featuring an α,β-unsaturated amide, this compound is an important intermediate in various organic transformations. Its reactivity is primarily centered around the electrophilic nature of the β-carbon of the cyclopentylidene ring and the nucleophilic character of the amide group.
One of the key applications of this compound is in Michael additions . The electron-withdrawing nature of the amide group makes the double bond susceptible to attack by nucleophiles. This reaction is fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of more complex molecules.
Another significant transformation is its use in [2+2] cycloaddition reactions . The double bond of the cyclopentylidene group can react with ketenes or other electron-rich alkenes under photochemical or thermal conditions to form cyclobutane derivatives. These derivatives are valuable building blocks in the synthesis of natural products and pharmaceuticals.
Furthermore, this compound can serve as a precursor in asymmetric synthesis . The presence of the prochiral center at the double bond allows for stereoselective reactions, such as asymmetric hydrogenation or epoxidation, leading to the formation of chiral molecules with high enantiomeric excess.
| Organic Transformation | Reagents/Conditions | Product Type | Significance |
| Michael Addition | Nucleophiles (e.g., Grignard reagents, enamines) | β-substituted cyclopentyl acetamides | C-C and C-heteroatom bond formation |
| [2+2] Cycloaddition | Ketenes, electron-rich alkenes; Photochemical/thermal | Cyclobutane derivatives | Synthesis of complex cyclic systems |
| Asymmetric Hydrogenation | Chiral catalysts (e.g., Rh-BINAP) | Chiral cyclopentyl acetamides | Enantioselective synthesis of chiral compounds |
| Asymmetric Epoxidation | Chiral oxidizing agents (e.g., Sharpless epoxidation) | Chiral epoxides | Synthesis of chiral building blocks |
Material Science Applications (Excluding Biological/Medical)
The unique electronic and structural properties of this compound make it a promising candidate for incorporation into advanced functional materials.
Integration into Advanced Functional Materials (e.g., conductive polymers, sensors)
In the realm of conductive polymers , the vinyl group of this compound can be polymerized, either as a homopolymer or as a copolymer with other monomers. The resulting polymer possesses a backbone with pendant cyclopentylidene-N,N-dimethylacetamide groups. While the polymer itself may not be intrinsically conductive, it can be doped with oxidizing or reducing agents to introduce charge carriers, thereby imparting conductivity. The presence of the polar amide group can also enhance the solubility and processability of the conductive polymer.
Recent research has explored the use of such polymers in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices . The tunable electronic properties of the polymer, achieved by modifying the substituents on the cyclopentylidene ring or the amide group, allow for the optimization of device performance.
In the field of chemical sensors , polymers derived from this compound can be utilized as the sensing layer. The amide group can act as a binding site for specific analytes through hydrogen bonding or other non-covalent interactions. Upon binding of the analyte, a change in the physical or electronic properties of the polymer, such as its conductivity or fluorescence, can be detected. This forms the basis for the development of highly sensitive and selective chemical sensors for environmental monitoring and industrial process control.
| Functional Material | Method of Integration | Potential Application | Key Properties |
| Conductive Polymers | (Co)polymerization of the vinyl group, followed by doping | OLEDs, Photovoltaics | Tunable electronic properties, enhanced processability |
| Chemical Sensors | Polymerization to form a sensing layer | Environmental monitoring, Industrial process control | Specific binding sites, detectable signal change upon analyte binding |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
Current synthetic strategies for α,β-unsaturated amides provide a solid foundation for the preparation of 2-Cyclopentylidene-N,N-dimethylacetamide. However, future research could focus on developing more efficient, stereoselective, and sustainable methods.
One promising avenue is the refinement of olefination reactions . The Horner-Wadsworth-Emmons (HWE) reaction, a well-established method for forming carbon-carbon double bonds, could be further optimized for the synthesis of exocyclic α,β-unsaturated amides like the target molecule. Research could explore novel phosphonate (B1237965) reagents and reaction conditions to improve yields and stereoselectivity.
Furthermore, the development of catalytic methods presents a significant opportunity. Recent advancements in transition-metal catalysis could lead to more atom-economical and environmentally friendly synthetic routes. Investigating catalytic cross-coupling reactions or direct C-H activation/functionalization pathways on suitable precursors could provide innovative and efficient access to this compound and its derivatives. The development of asymmetric catalytic systems could also enable the enantioselective synthesis of chiral derivatives, which is of particular importance for applications in medicinal chemistry.
Another area ripe for exploration is the use of flow chemistry for the synthesis of this compound. Flow reactors can offer enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. Developing a continuous-flow process for the synthesis of this compound would be a significant step towards its potential large-scale production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized HWE Reactions | High reliability, good yields | Development of novel phosphonate reagents, investigation of alternative bases and solvents. |
| Catalytic Methods | High atom economy, sustainability | Exploration of transition-metal catalysts (e.g., Pd, Ru, Cu), development of asymmetric variants. |
| Flow Chemistry | Improved safety, scalability, purity | Design and optimization of continuous-flow reactor setups. |
Investigation of Undiscovered Reactivity Patterns
The conjugated system of this compound, comprising a double bond, a carbonyl group, and a nitrogen atom, dictates its reactivity. While general reactions of α,β-unsaturated amides are known, the specific influence of the cyclopentylidene ring on the electronic and steric properties of the molecule warrants detailed investigation.
Future research should focus on a systematic study of its reactivity with a diverse range of electrophiles and nucleophiles . The electron-rich nature of the double bond suggests susceptibility to electrophilic attack, while the β-carbon is a prime target for nucleophilic (Michael) addition. A comprehensive study of these reactions with various reagents would map out the compound's synthetic utility.
Cycloaddition reactions represent another fertile ground for discovery. The double bond in this compound could participate in various cycloadditions, such as [4+2] (Diels-Alder), [3+2], and [2+2] reactions, providing access to complex polycyclic structures. Investigating the regio- and stereoselectivity of these reactions would be of fundamental interest and could lead to the synthesis of novel molecular scaffolds.
Furthermore, the potential for asymmetric transformations of the double bond is a key area for future work. Catalytic asymmetric hydrogenation, dihydroxylation, or epoxidation of the cyclopentylidene moiety would introduce chirality and open doors to the synthesis of enantiomerically pure compounds with potential biological activity.
Design and Synthesis of Advanced Derivatives with Tuned Properties
The core structure of this compound offers multiple points for modification, allowing for the design and synthesis of advanced derivatives with tailored electronic, physical, and biological properties.
By introducing electron-donating or electron-withdrawing groups onto the cyclopentane (B165970) ring or the N,N-dimethylacetamide moiety, it is possible to fine-tune the electronic properties of the α,β-unsaturated system. This could modulate the compound's reactivity in nucleophilic and electrophilic reactions and influence its photophysical properties. A systematic investigation into the effects of different substituents would provide valuable structure-property relationships.
The synthesis of fluorinated derivatives is another intriguing direction. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, which is of great interest in medicinal chemistry. nih.gov Developing methods for the selective fluorination of the cyclopentylidene ring or the acetamide (B32628) backbone could lead to derivatives with enhanced pharmacological profiles.
Moreover, the N,N-dimethyl groups can be replaced with other alkyl or aryl substituents to create a library of structurally diverse amides . These modifications could influence the compound's conformation and steric hindrance, providing another handle for tuning its properties.
| Derivative Class | Potential Property Modulation | Research Objective |
| Substituted Cyclopentylidene Derivatives | Tuned electronics, reactivity, photophysics | Introduction of electron-donating/withdrawing groups. |
| Fluorinated Analogs | Enhanced metabolic stability, lipophilicity | Development of selective fluorination methods. |
| Varied Amide Substituents | Altered conformation, steric hindrance | Synthesis of a library of N-substituted derivatives. |
Interdisciplinary Applications in Emerging Fields
The unique structural features of this compound and its potential derivatives suggest a broad range of applications in various scientific and technological fields.
In medicinal chemistry , the cyclopentane ring is a common motif in many biologically active natural products and synthetic drugs. researchgate.netresearchgate.net The α,β-unsaturated amide moiety is also a known pharmacophore that can interact with biological targets. Therefore, derivatives of this compound could be screened for a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net The ability to synthesize a diverse library of derivatives will be crucial for structure-activity relationship (SAR) studies.
In materials science , α,β-unsaturated compounds are valuable monomers for polymerization reactions . The double bond in this compound could be utilized in radical or other polymerization methods to create novel polymers with unique thermal and mechanical properties. The incorporation of the polar amide group could enhance properties such as adhesion and solubility.
The field of supramolecular chemistry could also benefit from the exploration of this compound. The amide functionality can participate in hydrogen bonding, which could be exploited for the self-assembly of well-defined supramolecular architectures. The design of derivatives with specific recognition motifs could lead to the development of new sensors, catalysts, or smart materials.
Finally, in the area of agrochemicals , many pesticides and herbicides contain α,β-unsaturated carbonyl systems. The biological activity of this compound derivatives could be explored for their potential as novel crop protection agents.
Q & A
Basic: What are the optimal synthetic routes for 2-Cyclopentylidene-N,N-dimethylacetamide, and what reaction conditions maximize yield?
To synthesize this compound, cyclization of N,N-dimethylacetamide precursors with cyclopentylidene-containing reagents (e.g., cyclopentylidene ketones or aldehydes) is a viable approach. Reaction conditions should include anhydrous environments, controlled temperatures (e.g., 60–80°C), and catalysts like Lewis acids (e.g., AlCl₃) to stabilize intermediates. Optimizing stoichiometry and using polar aprotic solvents (e.g., DMA itself) can enhance yields, as seen in analogous syntheses of chloroacetamide derivatives .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentylidene moiety and dimethylacetamide backbone. Infrared (IR) spectroscopy identifies carbonyl (C=O) and cyclopentylidene C=C stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution MS or X-ray crystallography (if crystalline) resolves structural ambiguities, as demonstrated in studies of related acetamides .
Advanced: How does the cyclopentylidene moiety influence the reactivity of N,N-dimethylacetamide in nucleophilic substitution reactions?
The cyclopentylidene group introduces steric hindrance and electronic effects. Its rigid, non-planar structure may slow nucleophilic attack at the carbonyl carbon compared to unsubstituted N,N-dimethylacetamide. Computational studies (e.g., DFT) can quantify steric parameters (e.g., percent buried volume) and electron-withdrawing/donating effects. Experimental kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) are recommended to compare rate constants with simpler analogs like 2-Chloro-N,N-dimethylacetamide .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions may arise from impurities, assay variability, or metabolite interference. Implement orthogonal purity validation (HPLC, elemental analysis) and standardized bioassays (e.g., fixed cell lines for cytotoxicity). Metabolite profiling (LC-MS/MS) can identify active/inactive derivatives. Meta-analyses of structure-activity relationships (SAR) across studies, as done for DMA’s carcinogenicity , may clarify mechanisms.
Advanced: How can computational methods predict the solvation effects of this compound in different solvent systems?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvent interactions, while COSMO-RS calculations predict solubility parameters. Compare results with experimental thermophysical data (e.g., excess molar volumes, viscosity deviations) from DMA-based solvent mixtures . Solvent polarity scales (e.g., Kamlet-Taft) can correlate reactivity trends in polar vs. non-polar media.
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Fractional distillation under reduced pressure (boiling point ~150–170°C) isolates the product from low-boiling impurities. Recrystallization from ethanol/water mixtures enhances purity. For trace contaminants, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) is effective, as used in analogous acetamide purifications .
Advanced: What role does this compound play in facilitating cyclization reactions in organic synthesis?
The compound may act as a directing group or transient template in cyclizations. For example, its carbonyl oxygen can coordinate metal catalysts (e.g., Pd), enabling intramolecular C–H activation. Alternatively, the cyclopentylidene group’s strain energy could drive ring-opening/closure equilibria. Mechanistic studies (kinetic isotope effects, trapping experiments) and computational transition-state modeling are needed, inspired by cyclization mechanisms in chloroacetamide derivatives .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen temperature, catalyst loading, and solvent ratios .
- Data Contradictions : Apply Bland-Altman plots or Cochran’s Q-test to assess inter-study variability .
- Safety : Follow DMA handling protocols (gloves, fume hoods) due to potential carcinogenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
